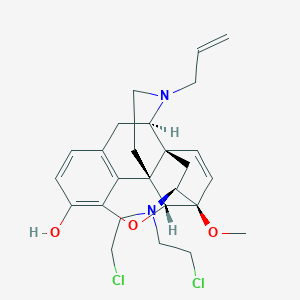
2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Overview
Description
“2-(2-Oxopyrrolidin-1-yl)acetohydrazide” is a chemical compound with the IUPAC name 2-(2-oxo-1-pyrrolidinyl)acetohydrazide . It has a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of structural analogs of piracetam, which includes “2-(2-Oxopyrrolidin-1-yl)acetohydrazide”, involves the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine .Molecular Structure Analysis
The InChI code for “2-(2-Oxopyrrolidin-1-yl)acetohydrazide” is 1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Oxopyrrolidin-1-yl)acetohydrazide” include a molecular weight of 157.17 . More detailed properties are not available in the current resources.Scientific Research Applications
Application in Neurology and Psychiatry
Scientific Field
Summary of the Application
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which include 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Methods of Application or Experimental Procedures
The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as trimethylsilyl derivatives, followed by ammonolysis .
Results or Outcomes
Medicinals based on 2-(2-Oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders . Among these, the most widely known are Piracetam and Phenylpiracetam .
Application in Antioxidant Research
Scientific Field
Summary of the Application
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives have diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application were not detailed in the source .
Application in Antimicrobial Research
Scientific Field
Summary of the Application
Quinoline derivatives, which include 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Methods of Application or Experimental Procedures
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
Application in Antiviral Research
Scientific Field
Summary of the Application
Quinoline derivatives, which include 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, have been found to exhibit antiviral properties . They are used extensively in the treatment of various viral infections .
Results or Outcomes
Application in Anticancer Research
Scientific Field
Summary of the Application
Quinoline derivatives, including 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, have been found to exhibit anticancer properties . They are used in the treatment of various types of cancer .
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPDFVXLPOKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208512 | |
| Record name | Piracetam hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)acetohydrazide | |
CAS RN |
59776-89-5 | |
| Record name | Piracetam hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piracetam hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)




![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
